2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid

Description

Molecular Architecture and Functional Groups

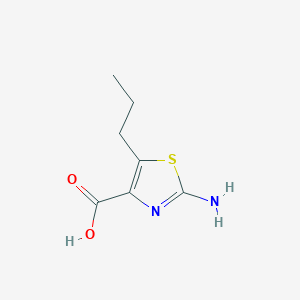

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid (CAS 899350-60-8) is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₂S and a molar mass of 186.23 g/mol . Its IUPAC name, 2-amino-5-propylthiazole-4-carboxylic acid, reflects its core structure: a thiazole ring substituted with an amino group (-NH₂) at position 2, a propyl chain (-CH₂CH₂CH₃) at position 5, and a carboxylic acid (-COOH) at position 4. The SMILES notation CCC1=C(C(O)=O)N=C(S1)N confirms the connectivity of these groups.

The thiazole ring itself is a five-membered aromatic system containing one sulfur and one nitrogen atom. Key functional groups include:

- Amino group : Participates in hydrogen bonding and influences solubility.

- Carboxylic acid : Contributes to acidity (predicted pKa = 1.25 ± 0.36) and enables salt formation.

- Propyl side chain : Enhances lipophilicity, as evidenced by a predicted density of 1.366 ± 0.06 g/cm³ .

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₀N₂O₂S | |

| Molecular weight | 186.23 g/mol | |

| Predicted boiling point | 381.6 ± 22.0 °C | |

| Aromatic system | Thiazole ring |

Crystallographic Properties and Conformational Analysis

While direct X-ray crystallographic data for this compound is unavailable, studies on analogous thiazolecarboxylic acids provide insights. For example, 2,4-dimethyl-1,3-thiazole-5-carboxylic acid forms C₆R₂²⁸ hydrogen-bonded polymeric chains via O-H···N and C-H···O interactions. Similar packing behavior is anticipated for this compound, with the amino and carboxylic acid groups facilitating intermolecular hydrogen bonds.

Conformational analysis of thiazole derivatives reveals that antiperiplanar arrangements of substituents are often energetically favored. In related compounds like gly(ThzThz), anti conformations are stabilized by 20 kJ/mol over syn configurations due to reduced steric strain. The propyl chain in this compound likely adopts an extended conformation to minimize van der Waals repulsions with the thiazole ring.

Thermodynamic and Kinetic Stability Profiles

The compound exhibits moderate thermodynamic stability , with recommended storage at 2–8°C . Its kinetic stability under ambient conditions is attributed to the aromatic thiazole core, which resists ring-opening reactions. However, the carboxylic acid group may undergo decarboxylation at elevated temperatures (>150°C), as observed in similar structures.

Key stability factors include:

- pH sensitivity : The carboxylic acid protonates/deprotonates in aqueous media (pKa ~1.25), influencing solubility and reactivity.

- Oxidative resistance : The thiazole ring’s aromaticity mitigates oxidation, though the propyl chain remains susceptible to radical-mediated degradation.

Solubility and Partition Coefficient Data

Experimental solubility data for this compound is limited, but analogues like 2-amino-5-methylthiazole show increasing solubility in organic solvents with temperature. Predictions for this compound suggest:

- High solubility in polar aprotic solvents (e.g., DMSO, ethanol).

- Low aqueous solubility (~0.1–1 mg/mL at 25°C) due to the lipophilic propyl group.

The logP (octanol-water partition coefficient) , a measure of lipophilicity, is estimated at 1.79 ± 0.36 , indicating moderate membrane permeability.

| Solvent | Solubility Trend |

|---|---|

| Water | Low |

| Ethanol | High |

| Dichloromethane | Moderate |

Isotopic and Stereochemical Variants

Isotopic variants of this compound, such as 2-amino-5-(n-propyl-d₇)-thiazole (CAS 1185315-50-7) and 2-amino-5-(iso-propyl-d₇)-thiazole (CAS 1185315-59-6), are synthesized for metabolic tracing and pharmacokinetic studies. These deuterated analogues retain the parent compound’s chemical behavior while enabling mass spectrometry detection via isotopic shifts.

Stereochemical variation is absent in the parent molecule due to its planar thiazole ring and lack of chiral centers. However, introducing stereogenic centers via side-chain modification (e.g., branching the propyl group) could yield diastereomers with distinct physicochemical properties.

Properties

IUPAC Name |

2-amino-5-propyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWNXVSKBCNPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Grinding Method Using Thiosemicarbazide and Carboxylic Acid

One efficient and low-toxicity method involves a solid-phase reaction where thiosemicarbazide, a carboxylic acid derivative, and phosphorus pentachloride are ground together at room temperature in a dry reaction vessel. The molar ratios are typically:

| Reactant | Molar Ratio (A:B:C) |

|---|---|

| Thiosemicarbazide | 1 |

| Carboxylic acid | 1.0 to 1.2 |

| Phosphorus pentachloride | 1.0 to 1.2 |

- The reactants are ground until complete reaction occurs, producing a crude product.

- The crude product is then treated with an alkaline solution to adjust the pH to 8–8.2.

- After filtration, the filter cake is dried and recrystallized to yield the 2-amino-5-substituted-1,3,4-thiadiazole derivative, which can be adapted for the thiazole analog.

- Short reaction time.

- Mild reaction conditions.

- Low toxicity and cost of phosphorus pentachloride.

- Simple post-treatment.

- High yield (>91%).

This method, while described for 1,3,4-thiadiazoles, provides a useful framework for preparing 2-amino-5-propyl-1,3-thiazole-4-carboxylic acid by selecting appropriate carboxylic acid precursors (e.g., propyl-substituted).

Acid-Mediated Cyclization in Acetic Acid and Hydrochloric Acid

Another approach involves the cyclization of substituted thioureas with α-chloro carbonyl compounds in acidic media:

| Component | Role | Conditions |

|---|---|---|

| Hydrochloric acid (HCl) | Acid catalyst | Mixed with acetic acid solvent |

| Acetic acid | Solvent | Temperature ~50-65°C |

| Thiourea derivatives | Reactants | Stirred for 11 hours |

| α-Chloro carbonyl compounds | Cyclization intermediate | Reaction mixture heated |

- The α-chloro carbonyl compound is reacted with substituted thiourea in a mixture of HCl and acetic acid.

- The reaction is maintained at 60–65°C for about 11 hours.

- After completion, the product is isolated as the acid salt.

- Free base is obtained by treatment with a base such as sodium methanolate.

- Purification is achieved by recrystallization from solvents like tetrahydrofuran (THF), hexane, methanol, or water.

- The molar ratio of acid to reactant is typically 1–10.

- The method is suitable for synthesizing 2-amino-thiazole-5-carboxylic acid derivatives with aryl or alkyl substitutions, including propyl groups.

Multi-Step Synthesis from Amino Acid Precursors

A comprehensive synthetic route involves amino acid-derived thiazole scaffolds:

- Protection of amino acids (e.g., valine derivatives) followed by conversion to amides.

- Conversion of amides to thioamides.

- Cyclization to form bis-protected thiazoles using calcium carbonate to neutralize hydrobromic acid formed in situ.

- Deprotection to yield free amino thiazole derivatives.

- Subsequent coupling with appropriate carboxylic acid derivatives to introduce the propyl substituent at the 5-position.

- Enables precise control over stereochemistry.

- Facilitates incorporation of diverse substituents.

- Suitable for producing this compound analogs.

- Potential partial racemization at chiral centers during aromatization.

- Multi-step process requiring careful purification at each stage.

This method is well-documented for synthesizing amino acid-derived thiazoles with various N- and C-terminal modifications, which can be adapted for the propyl-substituted target compound.

Halogenated α-Ketoester Route

A classical approach involves the preparation of ethyl esters of α-bromo-α-keto acids followed by reaction with thiourea:

| Step | Reagents and Conditions | Yield (%) |

|---|---|---|

| Esterification | 2-Hydroxybutyric acid with ethanol and dry HCl | - |

| Bromination | N-Bromosuccinimide in carbon tetrachloride, reflux 5 h | 70 |

| Cyclization with thiourea | Heating aqueous mixture of thiourea and ethyl bromo-α-ketoester | - |

- 2-Bromobutyric acid is converted to ethyl 2-hydroxybutyrate.

- Bromination yields ethyl dl-3-bromo-2-oxobutyrate.

- Reaction with thiourea under heating forms the thiazole ring.

This method is useful for synthesizing 2-amino-5-alkylthiazole-4-carboxylates, including propyl derivatives after hydrolysis of the ester.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Solid-phase grinding (Phosphorus pentachloride) | Thiosemicarbazide, carboxylic acid, PCl5 | Room temp grinding, pH 8–8.2 | >91 | Simple, mild, high yield, low toxicity | Limited to certain substitutions |

| Acid-mediated cyclization | Thiourea, α-chloro carbonyl, HCl, acetic acid | 50–65°C, 11 h | Moderate-high | Suitable for diverse derivatives, scalable | Longer reaction time |

| Amino acid-derived multi-step | Protected amino acids, thioamides, calcium carbonate | Multi-step, mild to moderate | Variable | Stereochemical control, diverse substitutions | Complex, risk of racemization |

| Halogenated α-ketoester route | α-Bromo-α-ketoester, thiourea | Reflux, aqueous heating | ~70 | Established, straightforward | Requires bromination step |

Summary of Research Findings

- The solid-phase grinding method using phosphorus pentachloride is a modern, efficient approach with high yields and mild conditions, suitable for preparing 2-amino-5-substituted thiazoles including propyl derivatives.

- Acid-mediated cyclization in acetic acid/HCl mixtures allows for the synthesis of thiazole-5-carboxylic acid derivatives with good control over substitution patterns and product purity.

- Amino acid-derived synthetic routes offer structural versatility and stereochemical control but involve more complex multi-step procedures and potential racemization issues.

- Classical halogenated α-ketoester methods remain valuable for synthesizing alkyl-substituted thiazoles but may require additional steps for ester hydrolysis and purification.

Chemical Reactions Analysis

Amidation and Esterification Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

-

Example : Coupling with 3,4,5-trimethoxyaniline using HOBt and HCTU yields biologically active amides with potential kinase inhibition .

Decarboxylation

Thermal or basic conditions promote CO₂ elimination:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| Pyridine, Δ (120°C) | 2-Amino-5-propylthiazole | Retains amino and propyl groups; ring remains intact |

-

Decarboxylation is often accompanied by side reactions unless strictly controlled.

Amino Group Modifications

The primary amine at position 2 participates in:

Acylation

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields imine derivatives, which are intermediates in heterocyclic synthesis .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring directs electrophiles to specific positions:

| Reaction | Reagents | Position Modified | Product | Source |

|---|---|---|---|---|

| Bromination | NBS, CCl₄ | C-5 (propyl adjacent) | 5-Bromo-2-amino-thiazole-4-carboxylic acid | |

| Nitration | HNO₃/H₂SO₄ | C-5 | Nitro-substituted derivatives |

Oxidation

-

The amino group oxidizes to nitro under strong conditions (e.g., KMnO₄/H⁺), forming 2-nitro-5-propyl-thiazole-4-carboxylic acid.

-

Thiazole ring oxidation is less common but possible under harsh conditions (e.g., H₂O₂/Fe³⁺).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity.

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH, NH₃) to form water-soluble salts, enhancing bioavailability.

Heterocyclic Condensations

The compound serves as a precursor in multi-component reactions:

-

Example : Reacts with thiourea and aldehydes to form pyrimidine or pyran hybrids with antimicrobial activity .

Key Challenges and Considerations

-

Regioselectivity : The propyl group at C-5 sterically hinders electrophilic attacks, favoring C-5 substitutions only under directed

Scientific Research Applications

Biochemical Properties

APTCA belongs to the thiazole family of compounds, which are known for their wide-ranging biological activities. The compound exhibits the following key biochemical properties:

- Enzyme Interaction : APTCA has been shown to interact with various enzymes, particularly topoisomerase II, which is crucial for DNA replication and repair. This interaction can lead to the induction of apoptosis in cancer cells by causing DNA damage and disrupting the cell cycle.

- Cellular Effects : The compound influences cellular processes such as gene expression and metabolism. It has demonstrated antimicrobial and anticancer properties, making it a candidate for therapeutic applications .

Scientific Research Applications

APTCA has several notable applications across different scientific disciplines:

Medicinal Chemistry

- Anticancer Agent : Research indicates that APTCA and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results against HepG2 liver cancer and PC12 neuroblastoma cell lines .

- Antimicrobial Properties : The compound demonstrates activity against a range of pathogens, including bacteria and fungi. Its potential as an antimicrobial agent is being investigated for treating infections .

Agricultural Applications

- Pesticide Development : APTCA can serve as a building block for synthesizing agrochemicals, particularly those targeting plant pathogens. Its biological activity may enhance crop protection strategies.

Chemical Synthesis

Mechanism of Action

The mechanism of action of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria by binding to ribosomal subunits . In cancer cells, the compound may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-amino-5-propyl-1,3-thiazole-4-carboxylic acid with its analogs:

Key Observations:

Substituent Effects: The methyl ester derivative (C₈H₁₂N₂O₂S) exhibits increased molecular weight and altered solubility due to esterification, which reduces polarity compared to the carboxylic acid . The cyclopropyl analog (C₇H₈N₂O₂S) replaces the propyl chain with a strained three-membered ring, likely increasing conformational rigidity and altering binding interactions in biological systems .

Functional Group Impact: The amino group in the target compound enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. Derivatives lacking this group (e.g., 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid) may exhibit reduced target affinity . Carboxylic acid vs.

Discrepancies and Limitations

- Data Consistency: lists "2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid" with a molecular weight of 186.23 (matching the target compound), which conflicts with its expected formula (C₈H₁₂N₂O₂S, MW ≈ 200.26).

- Limited Pharmacological Data: While cites complex thiazole derivatives in patents, specific activity data for the target compound and its analogs are absent in the provided evidence, necessitating further literature exploration.

Biological Activity

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid (CAS No. 899350-60-8) is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₇H₈N₂O₂S

- Molecular Weight : 172.21 g/mol

- Structure : The thiazole ring contributes to the compound's reactivity and biological interactions.

This compound exhibits its biological effects primarily through interactions with enzymes and cellular pathways:

- Enzyme Interaction : It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the induction of apoptosis in cancer cells by causing DNA double-strand breaks.

- Cell Signaling : The compound influences various signaling pathways and gene expression, affecting cellular metabolism and promoting apoptosis in cancerous cells.

- Transport Mechanisms : It can be transported across cell membranes via specific transporters, which is critical for its biological activity.

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

- Cytotoxicity Studies : It has shown promising results against several cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia), with effective IC50 values indicating its potential as a chemotherapeutic agent .

- Mechanism of Action : The compound induces apoptosis by disrupting the cell cycle and promoting DNA damage through topoisomerase inhibition.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- In vitro Studies : It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could be effective in treating bacterial infections .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

Antifungal Activity

Preliminary studies indicate antifungal effects against Candida albicans with MIC values suggesting potential use in treating fungal infections .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, confirming its effectiveness as an anticancer agent.

Study 2: Antimicrobial Assessment

A series of antimicrobial assays were conducted using the compound against multiple pathogens. The results showed significant inhibition of bacterial growth at low concentrations, supporting its potential application in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-propyl-1,3-thiazole-4-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and propyl-substituted precursors. For example, refluxing 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst (3–5 hours) is a viable route . To improve yields, optimize stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to thiazole precursor) and monitor reaction progress via TLC or HPLC. Adjusting solvent polarity (e.g., DMF vs. acetic acid) may also enhance crystallinity during precipitation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To assess purity and detect byproducts.

- NMR (¹H/¹³C) : Confirm the propyl sidechain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and carboxylic acid proton (broad peak at δ ~12–13 ppm) .

- FTIR : Verify the carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .

Cross-validate results with elemental analysis (C, H, N, S) for stoichiometric consistency .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer : The carboxylic acid group is prone to decarboxylation at elevated temperatures (>100°C). Store the compound at –20°C in anhydrous conditions (e.g., desiccator with silica gel). Avoid prolonged exposure to basic aqueous solutions, which may hydrolyze the thiazole ring. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways. For example, calculate activation energies for nucleophilic attacks at the thiazole C-2 position or electrophilic substitutions on the propyl chain. Pair computational results with experimental validation using kinetic studies (e.g., varying temperature/pH) to refine transition-state models .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables such as solvent polarity, cell-line specificity, or assay interference from the carboxylic acid group. Use factorial design (2^k models) to test interactions between variables (e.g., concentration, incubation time) and isolate significant factors . Replicate experiments under controlled conditions with internal standards (e.g., spiked analogs) to minimize batch-to-batch variability .

Q. How can reaction engineering improve scalability for derivatives of this compound?

- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates during continuous-flow synthesis. Optimize reactor design (e.g., microfluidic systems) to enhance heat/mass transfer for exothermic steps like cyclocondensation. Use process simulation software (Aspen Plus/ChemCAD) to model solvent recovery and waste minimization .

Q. What mechanistic insights explain unexpected regioselectivity in electrophilic substitutions on the thiazole ring?

- Methodological Answer : Conduct isotopic labeling (e.g., ¹⁵N-thiazole) to track electron density distribution via NMR. Compare experimental results with Fukui function analysis (computational) to identify nucleophilic/electrophilic sites. For example, the amino group at C-2 may direct electrophiles to C-5 via resonance stabilization, while the propyl chain sterically hinders C-4 substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.